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Introduction
Vitamin A2 (3,4-didehydroretinol) is a naturally occurring analog of Vitamin A1 (retinol) and

plays a role in vision, growth, and cellular differentiation.[1][2] Assessing Vitamin A2 status is

crucial for understanding its physiological roles and in the context of nutritional interventions

and drug development. While direct measurement from liver biopsies is the gold standard for

Vitamin A status, its invasive nature makes it unsuitable for many research and clinical settings.

This document outlines non-invasive and minimally invasive methods for assessing Vitamin A2
status, with a primary focus on the well-established Modified Relative Dose-Response (MRDR)

test. We also explore the potential of truly non-invasive techniques, such as spectroscopic

analysis of the skin and analysis of tear and saliva fluids, and discuss the current landscape of

research in these areas.

Minimally Invasive Method: The Modified Relative
Dose-Response (MRDR) Test
The MRDR test is a robust and widely used method to qualitatively assess liver Vitamin A

stores. It is considered minimally invasive as it requires a single blood sample following an oral

dose of Vitamin A2.[2][3][4] The principle of the test relies on the fact that in a Vitamin A-

deficient state, apo-retinol-binding protein (apo-RBP) accumulates in the liver. When a small

dose of Vitamin A2 is administered, it binds to this accumulated apo-RBP and is released into
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the bloodstream. The resulting ratio of Vitamin A2 to Vitamin A1 in the serum provides an

indication of the body's Vitamin A stores.[5][6]

Quantitative Data for MRDR Test
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Parameter Value Interpretation Reference

Diagnostic Cutoff

(Individual)

Molar Ratio of DR:R ≥

0.060

Indicates insufficient

liver Vitamin A stores

(≤0.1 µmol retinol/g

liver)

[1][4][6][7]

Diagnostic Cutoff

(Individual)

Molar Ratio of DR:R <

0.060

Indicates sufficient

liver Vitamin A stores

(≥0.1 µmol retinol/g

liver)

[1][4]

Group Status Cutoff

(Mean)

Mean Molar Ratio of

DR:R < 0.030

Indicates adequate

Vitamin A status in a

population

[1]

Recommended Oral

Dose (Children <6

years)

5.3 µmol 3,4-

didehydroretinyl

acetate (DRA)

Standardized dose for

field use
[8]

Recommended Oral

Dose (Children 6-12

years)

7.0 µmol 3,4-

didehydroretinyl

acetate (DRA)

Standardized dose for

field use
[8]

Recommended Oral

Dose (Adults &

Children >12 years)

8.8 µmol 3,4-

didehydroretinyl

acetate (DRA)

Standardized dose for

field use
[8]

Blood Sample

Collection Time
4 - 7 hours post-dose

Optimal time window

for measuring the

DR:R ratio

[6][7][8]

Sensitivity 94%

At a DR/R ratio > 0.15

for liver reserves < 17

nmol/g

[9]

Specificity 88%

At a DR/R ratio < 0.15

for liver reserves > 17

nmol/g

[9]

Positive Predictive

Value

94% At a DR/R ratio > 0.15

for liver reserves < 17

[9]
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nmol/g

DR: Dehydroretinol (Vitamin A2), R: Retinol (Vitamin A1)

Experimental Protocol: Modified Relative Dose-
Response (MRDR) Test
Objective: To qualitatively assess liver Vitamin A stores by measuring the serum ratio of

dehydroretinol to retinol after an oral dose of 3,4-didehydroretinyl acetate.

Materials:

3,4-didehydroretinyl acetate (DRA) in corn oil with Vitamin E (as a stabilizer)

Amber glass vials for DRA storage

Calibrated oral dosing syringe

Venipuncture supplies

Serum separation tubes (e.g., red-top tubes)

Centrifuge

Amber microcentrifuge tubes for serum storage

-20°C or -80°C freezer

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Hexane and other HPLC-grade solvents

Internal standard (e.g., retinyl acetate)

Standards for dehydroretinol and retinol

Procedure:
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Subject Preparation:

Subjects should be in a fasted state (overnight fast is recommended).

Record the subject's age to determine the appropriate DRA dose.

Dosing:

Administer the appropriate oral dose of DRA in corn oil based on the subject's age (see

table above).[8]

Record the exact time of administration.

Blood Sample Collection:

Collect a single venous blood sample 4 to 7 hours after the administration of the DRA

dose.[7][8]

Protect the blood sample from light immediately after collection.

Serum Separation and Storage:

Allow the blood to clot at room temperature in the dark for 30-60 minutes.

Centrifuge the blood sample at approximately 1500 x g for 15 minutes to separate the

serum.

Transfer the serum into amber microcentrifuge tubes to protect it from light.

Store the serum samples at -20°C or preferably at -80°C until analysis.

HPLC Analysis:

Extract retinol and dehydroretinol from the serum sample using a solvent extraction

method (e.g., with hexane).

Evaporate the solvent and reconstitute the residue in the mobile phase.

Inject the sample into the HPLC system.
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Separate and quantify the concentrations of dehydroretinol and retinol using a validated

HPLC method with UV detection.[2]

Calculate the molar ratio of dehydroretinol to retinol (DR:R).

Data Interpretation:

A DR:R molar ratio of ≥ 0.060 indicates insufficient liver Vitamin A stores.[1][4][7]

MRDR Test Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3367238/
https://surveytoolkit.nutritionintl.org/categories/96
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142734/
https://www.kcl.ac.uk/open-global/biomarkers/vitamin/vitamin-a/human-biomarkers-of-vitamin-a-status
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Procedure

Analysis & Interpretation

Fasting Subject

Administer Oral
DRA Dose

Prepare Age-Appropriate
DRA Dose

Wait 4-7 Hours

Collect Venous
Blood Sample

Separate and Store
Serum (Protect from Light)

HPLC Analysis
(Measure DR and R)

Calculate Molar Ratio
(DR:R)

Interpret Vitamin A Status
(Ratio >= 0.060 is Deficient)

Click to download full resolution via product page

Caption: Workflow for the Modified Relative Dose-Response (MRDR) test.
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Principle of the MRDR Test

Vitamin A Deficient State

Vitamin A Sufficient State

Liver
(High Apo-RBP)

Bloodstream
(High DR:R Ratio)

Release of
A2-RBP ComplexOral Dose

of Vitamin A2

Binds to
Apo-RBP

Liver
(Low Apo-RBP)

Bloodstream
(Low DR:R Ratio)

Minimal Release of
A2-RBP ComplexOral Dose

of Vitamin A2
Minimal Binding

Click to download full resolution via product page

Caption: Principle of the Modified Relative Dose-Response (MRDR) test.

Potential Non-Invasive Methods for Vitamin A2
Status Assessment
While the MRDR test is a valuable tool, the development of truly non-invasive methods for

assessing Vitamin A2 status remains an important research goal. Below is a discussion of

potential techniques and the current state of research.

Skin Spectroscopy
Background: Vitamin A2 (dehydroretinol) has been identified in human skin, particularly in the

epidermis.[10][11] The skin is accessible for non-invasive optical measurements, making it an

attractive target for developing new assessment methods. Techniques like Raman

spectroscopy have been shown to detect Vitamin A derivatives in the skin in vivo.[3][12] This
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suggests the potential for developing a spectroscopic method to quantify dehydroretinol levels

in the skin as a proxy for systemic Vitamin A2 status.

Current Status and Challenges:

Proof of Concept: Studies have demonstrated that Raman spectroscopy can penetrate the

stratum corneum and detect the vibrational modes of Vitamin A derivatives.[3][12]

Lack of Correlation Studies: To date, there is a lack of research correlating the concentration

of dehydroretinol in the skin with liver stores or serum levels of Vitamin A2. Such studies are

essential to validate skin spectroscopy as a reliable method for assessing systemic Vitamin
A2 status.

Technical Hurdles: The concentration of dehydroretinol in the skin is relatively low.[10]

Developing a spectroscopic method with sufficient sensitivity and specificity to accurately

quantify these levels and differentiate them from other skin chromophores presents a

significant technical challenge.

Future Directions: Further research is needed to:

Develop and optimize spectroscopic techniques (e.g., Raman, fluorescence) for the specific

and sensitive detection of dehydroretinol in the skin.

Conduct validation studies to establish the correlation between skin dehydroretinol levels

and established biomarkers of Vitamin A2 status (e.g., MRDR test results).

Saliva and Tear Fluid Analysis
Background: Saliva and tear fluid are easily accessible biological samples that can be collected

non-invasively. Analysis of these fluids for various biomarkers is a growing area of research.

[13][14] Retinol (Vitamin A1) has been detected in human tears, and its concentration is

affected by systemic Vitamin A levels.[15] This raises the possibility that dehydroretinol might

also be present in these fluids and could serve as a non-invasive biomarker.

Current Status and Challenges:
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Limited Evidence for Vitamin A2: While there is some evidence for the presence of retinol-

binding protein in saliva, studies have not found a reliable correlation between salivary and

systemic Vitamin A status.[13] There is currently a lack of published research on the

presence or quantification of dehydroretinol (Vitamin A2) in saliva or tear fluid for the

purpose of nutritional assessment.

Low Concentrations: The concentration of retinoids in these fluids is expected to be very low,

which would require highly sensitive analytical methods for detection and quantification.

Variability: The composition of saliva and tear fluid can be influenced by various factors,

including flow rate, time of day, and external stimuli, which could introduce significant

variability in measurements.

Future Directions:

Initial exploratory studies are needed to determine if dehydroretinol is present in detectable

quantities in saliva and tear fluid.

If detected, further research would be required to investigate the correlation between its

concentration in these fluids and systemic Vitamin A2 status.

Conclusion
Currently, the Modified Relative Dose-Response (MRDR) test is the most established and

validated method for the semi-quantitative assessment of Vitamin A2 status. While it is

minimally invasive, it provides valuable information on liver Vitamin A stores. The development

of truly non-invasive methods based on skin spectroscopy or analysis of saliva and tear fluid is

still in its nascent stages. Although the presence of dehydroretinol in the skin offers a promising

avenue for future research, significant work is needed to validate these potential techniques

against established biomarkers. For researchers and professionals in drug development, the

MRDR test remains the recommended method for assessing Vitamin A2 status in the absence

of the need for a fully non-invasive approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b023193?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33339130/
https://www.benchchem.com/product/b023193?utm_src=pdf-body
https://www.benchchem.com/product/b023193?utm_src=pdf-body
https://www.benchchem.com/product/b023193?utm_src=pdf-body
https://www.benchchem.com/product/b023193?utm_src=pdf-body
https://www.benchchem.com/product/b023193?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]

2. A modified relative dose-response assay employing 3,4-didehydroretinol (vitamin A2) in
rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3. spiedigitallibrary.org [spiedigitallibrary.org]

4. Vitamin A: biomarkers of nutrition for development1 - PMC [pmc.ncbi.nlm.nih.gov]

5. who.int [who.int]

6. Systematic Review and Meta-Analysis of the Relative Dose-Response Tests to Assess
Vitamin A Status - PMC [pmc.ncbi.nlm.nih.gov]

7. Human biomarkers of vitamin A status | OpeN-Global | King’s College London [kcl.ac.uk]

8. Refinement of the modified-relative-dose-response test as a method for assessing vitamin
A status in a field setting: experience with Indonesian children - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Use of the modified relative dose response (MRDR) assay in rats and its application to
humans for the measurement of vitamin A status - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in
various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Biosynthesis of 3-dehydroretinol (vitamin A2) from all-trans-retinol (vitamin A1) in human
epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

12. spiedigitallibrary.org [spiedigitallibrary.org]

13. The Origins of Salivary Vitamin A, Vitamin B12 and Vitamin D-Binding Proteins - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. iovs.arvojournals.org [iovs.arvojournals.org]

15. Evaluation of Plasma Vitamin A and E Levels and Tear Film Changes in Patients with
Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Non-Invasive
Assessment of Vitamin A2 Status]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023193#non-invasive-methods-for-assessing-
vitamin-a2-status]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://surveytoolkit.nutritionintl.org/categories/96
https://pubmed.ncbi.nlm.nih.gov/3367238/
https://pubmed.ncbi.nlm.nih.gov/3367238/
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/9704/97040P/In-vivo-confocal-Raman-spectroscopy-study-of-the-vitamin-A/10.1117/12.2214400.short
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142734/
https://www.who.int/docs/default-source/micronutrients/background-paper2-report-assessment-vitaandiron-status.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8166547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8166547/
https://www.kcl.ac.uk/open-global/biomarkers/vitamin/vitamin-a/human-biomarkers-of-vitamin-a-status
https://pubmed.ncbi.nlm.nih.gov/8942424/
https://pubmed.ncbi.nlm.nih.gov/8942424/
https://pubmed.ncbi.nlm.nih.gov/8942424/
https://pubmed.ncbi.nlm.nih.gov/2369888/
https://pubmed.ncbi.nlm.nih.gov/2369888/
https://pubmed.ncbi.nlm.nih.gov/7097042/
https://pubmed.ncbi.nlm.nih.gov/7097042/
https://pubmed.ncbi.nlm.nih.gov/4067325/
https://pubmed.ncbi.nlm.nih.gov/4067325/
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/9704/1/In-vivo-confocal-Raman-spectroscopy-study-of-the-vitamin-A/10.1117/12.2214400.full
https://pubmed.ncbi.nlm.nih.gov/33339130/
https://pubmed.ncbi.nlm.nih.gov/33339130/
https://iovs.arvojournals.org/article.aspx?articleid=2151777
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663056/
https://www.benchchem.com/product/b023193#non-invasive-methods-for-assessing-vitamin-a2-status
https://www.benchchem.com/product/b023193#non-invasive-methods-for-assessing-vitamin-a2-status
https://www.benchchem.com/product/b023193#non-invasive-methods-for-assessing-vitamin-a2-status
https://www.benchchem.com/product/b023193#non-invasive-methods-for-assessing-vitamin-a2-status
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b023193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

